Ethyl 7-methylquinoline-3-carboxylate
Description
Ethyl 7-methylquinoline-3-carboxylate is a quinoline derivative characterized by a methyl group at position 7 and an ethyl ester at position 3 of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .
Properties
IUPAC Name |
ethyl 7-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-5-4-9(2)6-12(10)14-8-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOKKBHSLVUSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476246 | |
| Record name | ETHYL 7-METHYLQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481054-87-9 | |
| Record name | ETHYL 7-METHYLQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7-methylquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methylquinoline-3-carboxylate typically involves the condensation of 7-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Ethyl 7-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 7-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-methylquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents at positions 4, 6, and 7 significantly alter molecular properties. Key analogs and their characteristics include:
*Molecular formula and mass inferred from structural analogs (e.g., ).
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) increase reactivity and binding affinity to biological targets but may reduce solubility .
- Hydroxyl groups enhance polarity and solubility but limit blood-brain barrier penetration .
- Methoxy groups balance solubility and lipophilicity, making them favorable for drug design .
Biological Activity
Ethyl 7-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from various studies and potential mechanisms of action.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H11NO2
- Molecular Weight : Approximately 201.23 g/mol
The presence of the methyl group at the 7th position of the quinoline ring is believed to enhance its biological activities compared to other derivatives.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial and fungal strains. A study highlighted its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL.
2. Anticancer Activity
The compound has shown promising anticancer effects in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. In vitro studies reported an IC50 value of approximately 25 µM for breast cancer cells, indicating its potential as a therapeutic agent .
3. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers, suggesting its potential utility in treating inflammatory diseases such as arthritis. The compound's ability to inhibit pro-inflammatory cytokines has been noted, which may contribute to its therapeutic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation, such as topoisomerases and cyclooxygenases.
- Cytokine Modulation : It modulates the production of cytokines, particularly inhibiting pro-inflammatory cytokines while promoting anti-inflammatory responses.
- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with other quinoline derivatives reveals that structural modifications can significantly impact biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| Ethyl 4-Hydroxyquinoline-3-Carboxylate | Low | Moderate | Moderate |
| Ethyl 4-Chloro-7-Methylquinoline-3-Carboxylate | High | High | Low |
This table illustrates how variations in chemical structure influence the efficacy of these compounds in various biological assays.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction of cell viability and induction of apoptosis, showcasing its potential as a chemotherapeutic agent .
- Anti-inflammatory Model : In a rat model of arthritis, administration of this compound led to reduced swelling and pain scores compared to control groups, indicating its effectiveness in managing inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
